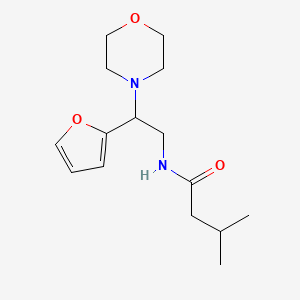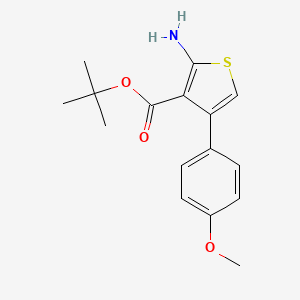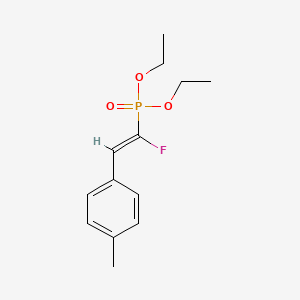
N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. It is a potent inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in regulating various cellular processes.
作用機序
The mechanism of action of N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide involves the inhibition of the this compound enzyme. This compound is a family of serine/threonine kinases that play a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of this compound by this compound leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. The inhibition of this compound by this compound leads to the suppression of cancer cell growth and proliferation.
実験室実験の利点と制限
One of the advantages of using N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide in lab experiments is its potent inhibitory activity against the this compound enzyme. This makes it an ideal candidate for studying the role of this compound in various cellular processes, including cancer cell growth and proliferation. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for the research on N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide. One of the directions is to investigate its potential applications in treating other diseases, including Alzheimer's disease, diabetes, and cardiovascular diseases. Another direction is to study its mechanism of action in more detail to gain a better understanding of its inhibitory activity against the this compound enzyme. Furthermore, the development of more soluble analogs of this compound can potentially overcome its limitations in lab experiments.
合成法
The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide involves the reaction between 2-(furan-2-yl)ethanamine and 3-methylbutanoyl chloride in the presence of triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with morpholine to yield the final product. The overall yield of the reaction is around 60%.
科学的研究の応用
N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methylbutanamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to exhibit potent anti-cancer activity by inhibiting the this compound enzyme. This compound is known to play a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of this compound by this compound can lead to the suppression of cancer cell growth and proliferation.
In addition to its anti-cancer activity, this compound has also been investigated for its potential applications in treating other diseases, including Alzheimer's disease, diabetes, and cardiovascular diseases. In Alzheimer's disease, this compound has been implicated in the formation of amyloid plaques, which are a hallmark of the disease. Therefore, the inhibition of this compound by this compound can potentially prevent the formation of amyloid plaques and slow down the progression of the disease.
特性
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-12(2)10-15(18)16-11-13(14-4-3-7-20-14)17-5-8-19-9-6-17/h3-4,7,12-13H,5-6,8-11H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKGCZXUNAHXMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC(C1=CC=CO1)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2386871.png)

![1-[2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2386875.png)
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2386876.png)

![4-fluorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2386878.png)
![N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386879.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2386885.png)
![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2386886.png)

![1,3,7-trimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2386889.png)
![3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2386893.png)
